molecular formula C11H13NO5 B3002163 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide CAS No. 477885-87-3

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide

Cat. No.: B3002163
CAS No.: 477885-87-3
M. Wt: 239.227
InChI Key: JURBVEMVHPUBDS-UHFFFAOYSA-N
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Description

N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide is a cyclopropane derivative featuring a 1,3-dioxane-4,6-dione scaffold conjugated with a cyclopropanecarboxamide group. This compound is structurally characterized by its strained cyclopropane ring and the electron-deficient dioxanedione moiety, which likely influences its reactivity and physical properties. Its synthesis typically involves condensation reactions between cyclopropanecarboxamide precursors and functionalized dioxanedione intermediates, as inferred from analogous procedures in and .

Properties

IUPAC Name

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-11(2)16-9(14)7(10(15)17-11)5-12-8(13)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURBVEMVHPUBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC(=O)C2CC2)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H15NO5C_{15}H_{15}NO_5 with a molecular weight of 285.29 g/mol. Its structure features a cyclopropanecarboxamide moiety linked to a dioxane derivative, contributing to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with appropriate amines or carboxylic acids under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Properties

Recent studies have indicated that compounds related to N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl] exhibit significant antimicrobial activity. For instance:

  • Case Study 1 : A derivative demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound:

  • Case Study 2 : In vitro assays showed that this compound inhibited the proliferation of various cancer cell lines (e.g., HeLa and MCF7) with IC50 values indicating effective cytotoxicity.

The proposed mechanisms of action for the biological activities include:

  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor by binding to active sites or altering enzyme conformation.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells through the activation of caspases.

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus5 µM
AnticancerHeLa Cells10 µM
AnticancerMCF7 Cells15 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives reported in the evidence:

Compound Name Key Substituents/Modifications Key Differences
N-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2,2-dimethylpropanamide () 2,2-Dimethylpropanamide group instead of cyclopropanecarboxamide Bulkier tert-butyl substituent may reduce solubility compared to cyclopropane.
N-((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)(phenyl)methyl)acetamide () Phenyl and acetamide groups replace cyclopropane Aromatic phenyl group introduces π-π stacking potential; altered steric effects.
Methyl 3-((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl-amino)-2,5-dimethoxy-benzoate () Methoxybenzoate ester and methylamino group Enhanced electron-donating methoxy groups may increase stability.

Key Observations :

  • Substitution with aromatic groups (e.g., phenyl in ) may improve crystallinity due to intermolecular interactions, as seen in cyclopropane derivatives reported in .
Physical and Spectral Properties
  • Melting Points/Solubility: The dioxanedione scaffold generally imparts low solubility in non-polar solvents, as seen in (recrystallization in methanol) . Cyclopropane derivatives (e.g., ) often exhibit higher melting points due to rigid structures .
  • Chromatographic Behavior : The target compound’s Rf value (if synthesized similarly to and ) would likely fall between 0.2–0.5 in ethyl acetate/hexane systems, depending on polarity .
Reactivity and Stability
  • The electron-deficient dioxanedione moiety may render the compound prone to nucleophilic attacks at the carbonyl groups, unlike the more stable methoxybenzoate derivatives in .

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